molecular formula C17H22N2O3S B2673033 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2309732-65-6

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2673033
CAS No.: 2309732-65-6
M. Wt: 334.43
InChI Key: OKPMGPHDUHMLCW-UHFFFAOYSA-N
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Description

Historical Development of Indole-2-carboxamide Scaffolds

The indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways. Early work identified indole-2-carboxamides as allosteric modulators of cannabinoid receptor 1 (CB1), where they demonstrated unique bidirectional effects on agonist and inverse agonist binding. For example, compound 1 (5-chloro-3-ethyl-1H-indole-2-carboxamide) enhanced agonist binding while inhibiting G~αi~ protein coupling, revealing the potential for functional selectivity in receptor modulation.

Subsequent studies expanded their therapeutic scope. In 2014, indole-2-carboxamides such as CCG205432 were reported as broad-spectrum antiviral agents, inhibiting neurotropic alphaviruses with half-maximal inhibitory concentrations (IC~50~) of ~1 μM and selectivity indices >100. Parallel efforts in antitubercular research identified derivatives like compound 25 , which exhibited MIC values of 0.0078–0.0156 μg/mL against Mycobacterium tuberculosis and selectivity indices exceeding 1,910 for nontuberculous mycobacteria. These milestones underscore the scaffold’s adaptability across infectious and neurological diseases.

Table 1. Key milestones in indole-2-carboxamide development

Year Discovery Biological Activity Source
2013 CB1 allosteric modulation Receptor internalization, ERK signaling
2014 Broad-spectrum antiviral activity Inhibition of Togaviridae, Bunyaviridae
2017 Antimycobacterial potency MIC <0.016 μg/mL for M. tuberculosis
2023 Dual galectin-3/galectin-8 inhibition K~i~ <1 μM for both targets

Significance in Contemporary Medicinal Chemistry Research

Indole-2-carboxamides occupy a critical niche due to their multifunctional pharmacophores. The indole core enables π-π stacking with aromatic residues in binding pockets, while the carboxamide group facilitates hydrogen bonding. Recent innovations include:

  • Dual-target inhibitors : N-arylsulfonyl-5-aryloxy-indole-2-carboxamides (e.g., 32 , 34 ) inhibit galectin-3 and galectin-8 with K~i~ values <1 μM, offering promise in cancer and fibrosis.
  • Host-targeted antivirals : CCG205432 disrupts cap-dependent translation via host factors, achieving 60–80% survival in murine models of western equine encephalitis virus.
  • Structural hybridity : Hybrids like N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide (PubChem CID: 119104784) merge indole’s bioactivity with thiopyran’s metabolic stability.

Table 2. Comparative bioactivity of indole-2-carboxamide derivatives

Compound Class Target/Activity Key Metrics Source
Antimycobacterial ICs M. tuberculosis H37Rv MIC: 0.0078 μg/mL; SI >764
Antiviral CCG205432 WEEV replicons IC~50~: 1 μM; SI >100
Galectin inhibitors Galectin-3 C-terminal domain K~i~: 0.82 μM

Current Research Gaps and Scientific Objectives

Despite advances, critical challenges persist:

  • Mechanistic ambiguity : The molecular target of antiviral indole-2-carboxamides remains unconfirmed, though evidence points to host translation machinery.
  • Pharmacokinetic limitations : Early analogs like CCG205432 exhibit suboptimal CNS penetration and metabolic stability, necessitating structural optimization.
  • Therapeutic breadth : Most studies focus on infectious diseases; exploration in oncology or neurodegeneration is nascent.

Key objectives for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide include:

  • Elucidating its mechanism of action relative to existing indole-2-carboxamides.
  • Assessing the impact of the 2-hydroxyethoxy group on solubility and blood-brain barrier permeability.
  • Expanding target profiling to understudied pathways (e.g., protein-protein interactions).

Theoretical Framework for Studying Thiopyran-Indole Hybrid Compounds

The integration of thiopyran moieties into indole-2-carboxamides leverages synergistic physicochemical and pharmacological properties:

  • Enhanced solubility : The 2-hydroxyethoxy group introduces polarity, potentially improving aqueous solubility compared to unsubstituted thiopyrans.
  • Metabolic stability : Thiopyran’s saturated ring reduces oxidative metabolism, as seen in CCG209023, which showed a 7-fold increase in stability over chlorinated analogs.
  • Conformational rigidity : The tetrahydro-2H-thiopyran scaffold restricts rotational freedom, favoring selective target engagement.

Table 3. Structural attributes of thiopyran-indole hybrids

Feature Role in Bioactivity Example Compound
2-Hydroxyethoxy group Solubility enhancement Subject compound
Tetrahydro-2H-thiopyran Metabolic stability PubChem CID 119104784
Indole-2-carboxamide Target binding via H-bonding/π-π CCG205432

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-7-8-22-17(5-9-23-10-6-17)12-18-16(21)15-11-13-3-1-2-4-14(13)19-15/h1-4,11,19-20H,5-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPMGPHDUHMLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrothiopyran moiety, an indole ring, and a hydroxyethoxy substituent, which may enhance its solubility and biological interactions.

Molecular Characteristics

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : Approximately 355.5 g/mol
  • Structural Features : The compound consists of a methylene bridge linking the tetrahydrothiopyran unit to the indole carboxamide group, with the hydroxyethoxy group providing additional functional properties.

The biological activity of this compound has been studied primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The presence of the thiophene ring structure is significant for its interaction with various biological targets, influencing several cellular pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibition against specific enzymes, which can be crucial for therapeutic applications in treating diseases such as cancer and viral infections. For instance, studies have shown that it can inhibit viral enzymes associated with herpesviruses, demonstrating potential as an antiviral agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study highlighted its efficacy against various pathogens, including those responsible for respiratory tract infections. The compound's structural characteristics contribute to its ability to interact with bacterial cell walls or metabolic pathways, enhancing its antimicrobial activity .

Case Studies

Several case studies have documented the effectiveness of compounds structurally related to this compound:

  • Anti-Herpesvirus Activity : A derivative of tetrahydrothiopyran demonstrated significant activity against herpes simplex viruses (HSV), with EC50 values indicating potent antiviral effects .
  • Antibacterial Efficacy : Combinatorial libraries involving similar compounds have yielded leads with enhanced activity against pathogens like Haemophilus influenzae, showcasing the potential for development into new antibacterial therapies .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityKey Findings
Tetrahydrothiopyran DerivativeAntiviralEffective against HSV; low EC50 values
Benzamide AnalogAntimicrobialEnhanced activity against respiratory pathogens
Thiophene CarboxamideEnzyme InhibitionSignificant inhibition of viral enzymes

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-carboxamide derivatives from the evidence, focusing on substituents, molecular properties, and synthesis strategies.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide Thiopyran 2-hydroxyethoxy, methyl-indole-2-carboxamide Not specified Not specified N/A
1-(Cyanomethyl)-N-methyl-N-phenyl-5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-1H-indole-2-carboxamide Pyran Cyanomethyl, methyl-phenyl, dimethylpyran C₂₅H₂₇N₃O₂ 401.51
4-Methoxy-1H-indole-2-carboxamide derivatives (e.g., Compound 6 in ) Pyrrolidinone Methoxy-indole, cyanoethyl-pyrrolidinone Not specified Not specified
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)phenyl]-carboxamide Spirodecene Difluoro-hydroxyphenyl, trifluoromethylphenyl Not specified Not specified

Key Observations :

  • Thiopyran vs. Pyran/Pyrrolidinone Cores: The target compound’s thiopyran ring (sulfur-containing) may confer distinct electronic and solubility properties compared to oxygen-containing pyran or pyrrolidinone cores in analogs . Sulfur’s larger atomic radius and polarizability could enhance membrane permeability or alter metabolic stability.
  • Substituent Effects: The 2-hydroxyethoxy group in the target compound contrasts with methoxy (), cyanomethyl (), or trifluoromethyl () groups in analogs.
Hypothesized Bioactivity

The thiopyran core may mimic ATP-binding pockets in kinases, similar to pyran-based inhibitors .

Q & A

Q. What synthetic routes are available for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the indole-2-carboxamide core, followed by coupling with a functionalized tetrahydrothiopyran derivative. Key steps include:

  • Indole activation : Use of coupling reagents like EDCI/HOBt for amide bond formation between the indole-2-carboxylic acid and the thiopyran-methylamine intermediate .
  • Thiopyran modification : Introduction of the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity . Critical parameters: Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the indole and thiopyran moieties. For example, the hydroxyethoxy group’s protons appear as a triplet at δ 3.6–3.8 ppm .
  • Mass spectrometry (HRMS or APCI-MS) : To verify molecular weight (expected m/z ~420–430 [M+H]⁺) .
  • HPLC : Retention time analysis under reversed-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydroxyethoxy and carboxamide groups. Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmosphere; monitor degradation via HPLC over 72 hours in PBS (pH 7.4) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically resolved?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) with positive controls (e.g., known enzyme inhibitors) .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare activity with derivatives lacking the hydroxyethoxy group to isolate pharmacophore contributions .

Q. What methodologies optimize pharmacokinetic properties such as bioavailability and metabolic stability?

  • LogP modulation : Introduce hydrophilic groups (e.g., PEG chains) while retaining the hydroxyethoxy moiety to balance solubility and membrane permeability .
  • CYP450 inhibition assays : Screen against human liver microsomes to identify metabolic hotspots. Replace labile methylene groups with bioisosteres (e.g., cyclopropyl) .
  • Pro-drug strategies : Mask the carboxamide as an ester to enhance oral absorption, with enzymatic cleavage in vivo .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by MS/MS identification .
  • Molecular docking : Perform in silico screening against databases like PDB to prioritize targets (e.g., kinases, GPCRs) .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected signaling pathways (e.g., NF-κB, MAPK) .

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